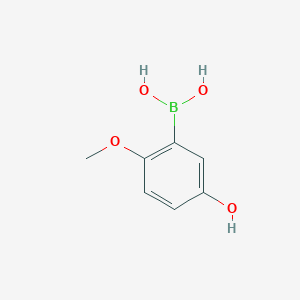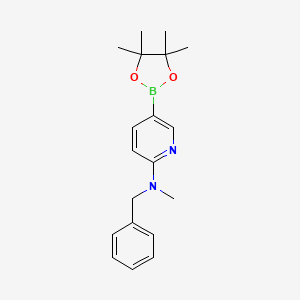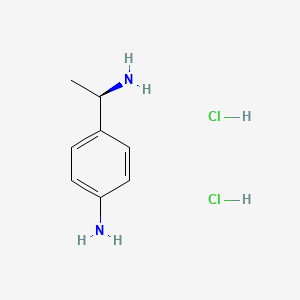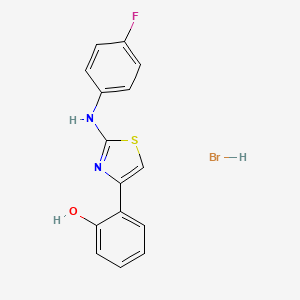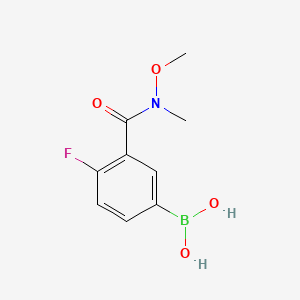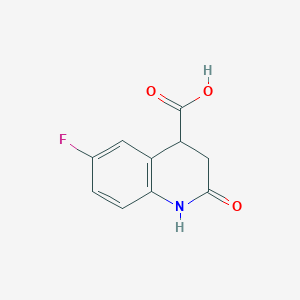![molecular formula C20H27NO B1437319 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040686-48-3](/img/structure/B1437319.png)
2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline typically involves the reaction of 2,6-dimethylaniline with 4-(pentyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline is primarily used in biochemical and proteomics research. It serves as a biochemical reagent for studying protein interactions, enzyme activities, and other cellular processes. The compound’s unique structure allows it to interact with specific proteins and enzymes, making it valuable in various research applications .
作用机制
The mechanism of action of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: A simpler analog without the pentyloxybenzyl group.
4-(Pentyloxy)benzyl chloride: A precursor used in the synthesis of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline.
N-Benzylaniline: A structurally similar compound with different substituents on the benzyl group.
Uniqueness
This compound is unique due to the presence of both the dimethyl and pentyloxybenzyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in biochemical research for studying complex protein interactions and enzyme activities .
属性
IUPAC Name |
2,6-dimethyl-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-4-5-6-14-22-19-12-10-18(11-13-19)15-21-20-16(2)8-7-9-17(20)3/h7-13,21H,4-6,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYLZQRMYOXDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


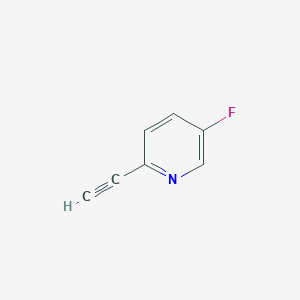
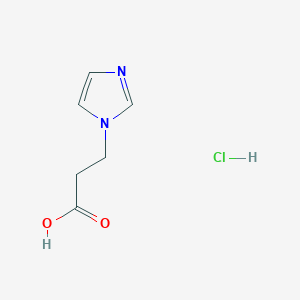

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)
